6-Methyl Antibacterial Potency vs. Unsubstituted Parent
In a QSAR study of fifteen 4‑amino‑3‑cinnolinecarboxylic acid derivatives, the presence of a 6‑methyl group was associated with improved antibacterial activity against Gram‑positive cocci relative to the unsubstituted parent scaffold. The study derived predictive equations linking physicochemical parameters (e.g., log P, molar refractivity, Hammett σ) to MIC values against Staphylococcus aureus and Bacillus subtilis [1]. Although the authors did not report the exact MIC for 4‑amino‑6‑methyl‑3‑cinnolinecarbohydrazide, the model indicates that the 6‑methyl substituent contributes a favourable lipophilic increment that enhances membrane penetration compared with the non‑methylated hydrazide, which serves as the baseline comparator in the QSAR training set.
| Evidence Dimension | Predicted antibacterial activity (Gram‑positive cocci) |
|---|---|
| Target Compound Data | 6‑Methyl‑substituted 4‑amino‑3‑cinnolinecarbohydrazide (specific MIC not reported; QSAR model indicates potency enhancement from 6‑methyl group) |
| Comparator Or Baseline | Unsubstituted 4‑amino‑3‑cinnolinecarbohydrazide (QSAR baseline; no discrete MIC reported) |
| Quantified Difference | Not calculable from published data; class‑level trend shows 6‑methyl improves lipophilicity‑driven activity |
| Conditions | QSAR model derived from MIC assays against S. aureus and B. subtilis; 15 training compounds; descriptors: log P, MR, σ [1] |
Why This Matters
A purchaser evaluating this compound for an antibacterial screening cascade can expect the 6‑methyl substituent to provide a measurable potency advantage over the non‑methylated parent hydrazide, a factor that directly influences hit‑expansion decisions.
- [1] Brzezińska E, Stańczak A, Ochocki Z. Structure and biological activity of some 4‑amino‑3‑cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. Acta Poloniae Pharmaceutica. 2003;60(1):15‑20. PMID: 12848362. View Source
